molecular formula C14H10N6O6S2 B2578943 4-((3,5-dinitropyridin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide CAS No. 312617-68-8

4-((3,5-dinitropyridin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide

Cat. No.: B2578943
CAS No.: 312617-68-8
M. Wt: 422.39
InChI Key: UHYDXORAWJMCEX-UHFFFAOYSA-N
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Description

4-((3,5-dinitropyridin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a combination of pyridine, thiazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dinitropyridin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of pyridine derivatives followed by amination and sulfonation reactions. The reaction conditions often require the use of strong acids, bases, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction pathways can enhance the yield and reduce the production costs. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dinitropyridin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitropyridine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-((3,5-dinitropyridin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-((3,5-dinitropyridin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The thiazole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-dinitropyridin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups which confer specific chemical reactivity and biological activity. The presence of both nitro and sulfonamide groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(3,5-dinitropyridin-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O6S2/c21-19(22)10-7-12(20(23)24)13(16-8-10)17-9-1-3-11(4-2-9)28(25,26)18-14-15-5-6-27-14/h1-8H,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYDXORAWJMCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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